Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-
Overview
Description
Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-: is a heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- typically involves the reaction of cysteamine with vinyl chloride, resulting in the formation of the thiomorpholine ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method can be scaled up to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiomorpholine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Chemistry: In chemistry, Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- are explored for their potential therapeutic effects. Research has shown that these compounds may have anticonvulsant and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of rubber vulcanization accelerators and other specialty chemicals .
Mechanism of Action
The mechanism of action of Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate oxidative stress and other cellular pathways .
Comparison with Similar Compounds
Morpholine: A similar compound with an oxygen atom instead of sulfur.
Piperidine: A nitrogen-containing heterocycle with a similar ring structure.
Thiazolidine: Another sulfur-containing heterocycle with a different ring structure.
Uniqueness: Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- is unique due to its combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(thian-4-yl)thiomorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZROZHTSWKWLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCSCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232979 | |
Record name | Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823315-55-4 | |
Record name | Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823315-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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